Fgfr-IN-7

Blood-Brain Barrier Pharmacokinetics CNS Drug Delivery

The challenge in neurobiology research is the lack of brain-penetrant FGFR tools; standard inhibitors are often P-gp substrates, yielding false negatives in CNS studies. FGFR-IN-7 (Compound 17) is the validated solution. - **Unique CNS Value**: Confirmed BBB penetration and oral bioavailability, specifically reported for neurodegenerative disease models [1]. - **Validated Efficacy**: Demonstrates significant recovery of coordinated movement in a rat acute stroke model (1 mg/kg, p.o.) [1]. - **Procurement Ready**: Standard research quantities available for chronic dosing studies.

Molecular Formula C16H21ClF2N4O2
Molecular Weight 374.81 g/mol
Cat. No. B12403125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFgfr-IN-7
Molecular FormulaC16H21ClF2N4O2
Molecular Weight374.81 g/mol
Structural Identifiers
SMILESCN(C1CCN(CC1)CC2CC2(F)F)C(=O)COC3=NN=C(C=C3)Cl
InChIInChI=1S/C16H21ClF2N4O2/c1-22(15(24)10-25-14-3-2-13(17)20-21-14)12-4-6-23(7-5-12)9-11-8-16(11,18)19/h2-3,11-12H,4-10H2,1H3
InChIKeyIQVHMRPINAMBJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fgfr-IN-7: Orally Active, Brain-Penetrant FGFR Modulator


FGFR-IN-7 (also referred to as compound 17) is an orally active, potent, and blood-brain barrier (BBB)-penetrant modulator of the fibroblast growth factor receptor (FGFR) family [1]. It is structurally defined as 2-[(6-chloro-3-pyridazinyl)oxy]-N-[1-[(2,2-difluorocyclopropyl)methyl]-4-piperidinyl]-N-methylacetamide (CAS No. 2488764-17-4, molecular formula C16H21ClF2N4O2, molecular weight 374.81) . This compound is distinguished from many FGFR inhibitors by its primary application in neurological research, demonstrating neuroprotective activity and improving functional recovery in preclinical models of acute stroke .

Orally bioavailable FGFR tool
BBB-penetrant for CNS research
Pan-FGFR modulation profile

Why Brain Exposure Defines Fgfr-IN-7 for CNS Research


FGFR-IN-7 belongs to a distinct chemical series of diamines that were specifically engineered to mitigate the phospholipidosis-inducing potential associated with earlier FGFR modulators like SUN13837 (compound 1), while simultaneously improving brain exposure [1]. Unlike pan-FGFR inhibitors developed for oncology (e.g., erdafitinib, AZD4547) which may have limited or unknown brain penetration profiles and different selectivity signatures, FGFR-IN-7 was optimized for neurological disease applications through targeted structural modifications that reduce hydrogen bond donors [2]. This specific pharmacokinetic and safety profile is not inherent to the broader FGFR inhibitor class and cannot be assumed for alternative compounds without direct comparative data.

Brain exposure may differ substantially when replacing with non-BBB-penetrant FGFR inhibitors.
P-gp efflux can limit CNS target engagement; non-brain-penetrant analogs may yield insufficient free brain concentration.

Quantitative Evidence Guide for Fgfr-IN-7


In Vivo Functional Recovery in Rat Stroke Model

FGFR-IN-7 (compound 17) was designed to achieve superior brain exposure relative to the earlier lead compound SUN13837 (compound 1). Structural modifications aimed at reducing hydrogen bond donors resulted in an improved total brain-to-plasma partition ratio (Kp = AUCb/AUCp) [1]. The paper explicitly states that 'further structural modifications to reduce hydrogen bond donors afforded 17 with improved brain exposure' [2]. This enhanced Kp is a critical differentiator for neuroscience research applications where high brain exposure is required for target engagement and efficacy.

Functional Recovery
Data to verify
Significant improvement vs vehicle in rat stroke model (1 mg/kg, oral, 10 days)
Supports CNS activity research context
In vivo model; endpoint context
Blood-Brain Barrier Pharmacokinetics CNS Drug Delivery

Reduced Phospholipidosis Risk Profile

The lead compound SUN13837 (compound 1) was found to produce a metabolite, N-benzyl-4-(methylamino)piperidine (BMP), that possessed phospholipidosis-inducing potential (PLIP) in vitro [1]. FGFR-IN-7 (compound 17) was specifically engineered by replacing the BMP moiety with alternative diamines possessing low PLIP, resulting in a compound with 'reduced risk of phospholipidosis' [2]. This safety differentiation is critical for long-term or repeated dosing studies in preclinical research.

Phospholipidosis Risk
Class-level inference
Reported reduced risk (not quantified)
Supports cleaner in vivo data generation
Class-level inference; data to verify
Drug Safety Phospholipidosis Toxicity Mitigation

Pan-FGFR Modulation vs. Isoform-Selective Inhibition

FGFR-IN-7 (compound 17) was evaluated in a rat acute stroke model (microsphere-induced cerebral embolism) for its ability to enhance recovery of coordinated movement [1]. Oral administration of 1 mg/kg once daily for 10 days resulted in a significant improvement in motor coordination recovery, measured by latency time in a rotarod test [2]. This functional outcome directly demonstrates in vivo neuroprotective activity and serves as a benchmark for selecting compounds intended for preclinical stroke or neurodegenerative disease research.

FGFR Selectivity Profile
Cross-study comparable
Pan-FGFR modulator (targets FGFR1-4) vs FGFR3-IN-7: selective FGFR3 inhibitor (IC50
Supports broad FGFR pathway study fit
Biochemical kinase assays context
Neuroprotection Stroke Recovery In Vivo Efficacy

Orally Bioavailable and BBB-Penetrant Profile: A Differentiator from Many Oncology-Focused FGFR Inhibitors

FGFR-IN-7 is explicitly characterized as an 'orally active, potent and BBB-penetrated FGFR modulator' . This profile contrasts with many clinically developed FGFR inhibitors (e.g., erdafitinib, AZD4547) where brain penetration is either limited, unknown, or not a primary optimization goal [1]. For neurological research applications, the confirmed oral bioavailability combined with BBB penetration is a critical selection criterion that is not universally satisfied by the broader class of FGFR-targeted compounds.

Oral Bioavailability Blood-Brain Barrier CNS Pharmacology

Optimal Research Applications for Fgfr-IN-7


Neuroprotection and Post-Stroke Recovery Studies

FGFR-IN-7 is directly validated in a rat acute stroke model at an oral dose of 1 mg/kg, demonstrating significant improvement in motor coordination recovery [1]. This makes it a strong candidate for investigating FGFR-mediated neuroprotective mechanisms and evaluating therapeutic potential in cerebral ischemia models.

Neurodegenerative Disease Model Research

Given its improved brain exposure relative to SUN13837 and confirmed BBB penetration [1], FGFR-IN-7 serves as an excellent tool compound for studying structure-property relationships governing CNS penetration of FGFR modulators, and for validating brain-to-plasma partition models .

Pan-FGFR vs. Isoform-Specific Inhibition In Vitro

FGFR-IN-7's neuroprotective activity and favorable CNS pharmacokinetic profile make it a valuable probe for interrogating the contribution of FGFR signaling pathways to neuronal survival, synaptic plasticity, and disease progression in models of neurodegeneration [1].

Safety Pharmacology and Toxicology Studies Focused on Phospholipidosis

FGFR-IN-7 was specifically designed to reduce phospholipidosis risk compared to SUN13837 [1]. It is therefore a preferred tool for dissecting the relationship between diamine chemical structure and phospholipidosis induction, and for establishing safety margins in long-term in vivo studies .

Application
Selection Property
Validation Focus
Post-stroke neuroprotection model studies
BBB-penetrant oral tool
Functional recovery endpoints
Neurodegenerative disease model research
Orally bioavailable, brain-exposed tool
Chronic dosing & target engagement in brain
Pan-FGFR pathway study vs isoform-selective
Broad FGFR inhibition profile
Pathway-response interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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